molecular formula C15H16FNO4 B2647842 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide CAS No. 1396848-50-2

2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide

Cat. No. B2647842
CAS RN: 1396848-50-2
M. Wt: 293.294
InChI Key: BGXYDTDSERURKW-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide, also known as FFAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Mechanistic Insights

Anticonvulsant Activities of Heterocyclic Acetamide Derivatives : Research into acetamido-N-benzylacetamide derivatives, including those with furan rings, has revealed significant anticonvulsant activities. These compounds were studied for their efficacy against seizures induced in mice, demonstrating the potential of heteroaromatic groups in enhancing biological activity (Kohn et al., 1993).

Reactivity of Chromium Carbene Complexes : Studies on the reactivity of chromium carbene complexes with acetylenes leading to furan formation provide insight into synthetic routes that could potentially be applied to the synthesis of complex acetamides. These findings highlight the influence of reaction intermediates on product distribution (Mccallum et al., 1988).

Synthesis of Fluorophenoxyl Acetamides : The synthesis of novel fluorophenoxyl acetamides, using 3-fluoro-4-cyanophenol as a primary compound, illustrates the versatility of synthetic chemistry in creating functionalized acetamide derivatives for various applications (Yang Man-li, 2008).

Biological and Chemical Transformations

Photocatalytic Degradation of Pharmaceuticals : The photocatalytic degradation of acetaminophen, a compound structurally related to acetamides, using TiO2 nanoparticles under UV light, demonstrates the potential environmental applications of photocatalysis in drug degradation and the removal of pharmaceutical contaminants from water (Jallouli et al., 2017).

Enzymatic Synthesis of Chiral Indan Derivatives : The enzyme-catalyzed asymmetric hydrolysis of racemic acetamide to produce chiral indan derivatives highlights the application of biocatalysis in the synthesis of enantiomerically pure compounds. This approach underlines the potential for enzymatic methods in the synthesis and modification of acetamide derivatives (Tarui et al., 2002).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c1-15(19,13-3-2-8-20-13)10-17-14(18)9-21-12-6-4-11(16)5-7-12/h2-8,19H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXYDTDSERURKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=C(C=C1)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide

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